REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[C:4]([I:11])[CH:3]=1.[OH-].[Na+].[C:14]1([S:20](Cl)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][N:8]2[S:20]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)(=[O:22])=[O:21])=[C:4]([I:11])[CH:3]=1 |f:1.2,4.5|
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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ClC1=CC(=C2C=NNC2=C1)I
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Name
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|
Quantity
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16.16 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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3.05 g
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Type
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catalyst
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Smiles
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S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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475 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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25.5 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)S(=O)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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15 (± 3) °C
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Type
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CUSTOM
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Details
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The resulting mixture is then stirred under a nitrogen atmosphere at 20±3° C. for at least 1 hr
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintaining the reaction temperature at <25° C.
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Type
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WASH
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Details
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is washed in with THF (0.5 vols, 25 ml)
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Type
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ADDITION
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Details
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The reaction mixture is then added to 0.25 M hydrochloric acid solution (18 vols, 900 ml)
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Type
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TEMPERATURE
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Details
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cooled to 0±3° C. over 15 minutes
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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maintaining the temperature of the aqueous suspension at <20° C
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Type
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WASH
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Details
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This is washed in with 0.25M hydrochloric acid solution (2 vols, 100 ml)
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Type
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STIRRING
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Details
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The resulting orange suspension is then stirred at 2±3° C. for at least 1 hr
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Type
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FILTRATION
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Details
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The solid is filtered
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Type
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WASH
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Details
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washed with water (2×3 vols, 2×150 ml)
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Type
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CUSTOM
|
Details
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sucked dry for 20 mins
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Duration
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20 min
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Type
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CUSTOM
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Details
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dried under high vacuum at 40° C. (±3° C.) to constant probe temperature
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Name
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Type
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product
|
Smiles
|
ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |